molecular formula C6H9NO3S B2922838 Ethyl 2-oxothiazolidine-4-carboxylate CAS No. 55694-10-5

Ethyl 2-oxothiazolidine-4-carboxylate

Cat. No.: B2922838
CAS No.: 55694-10-5
M. Wt: 175.2
InChI Key: YIXFAUAZZLBCMW-UHFFFAOYSA-N
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Description

Ethyl 2-oxothiazolidine-4-carboxylate is a useful research compound. Its molecular formula is C6H9NO3S and its molecular weight is 175.2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFAUAZZLBCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55694-10-5
Record name ethyl 2-oxo-1,3-thiazolidine-4-carboxylate
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Historical Context and Discovery in Prodrug Chemistry

The development of L-2-oxothiazolidine-4-carboxylic acid and its derivatives arose from the scientific need to effectively deliver the amino acid cysteine into cells. Cysteine is a crucial precursor to glutathione (B108866) (GSH), a primary endogenous antioxidant. However, direct administration of cysteine is often impractical due to its instability and rapid oxidation in the bloodstream. This challenge led researchers to explore the concept of prodrugs—inactive compounds that are metabolized into an active form within the body.

L-2-oxothiazolidine-4-carboxylic acid (also known as procysteine) was identified as a highly effective and stable prodrug of cysteine. mdpi.comresearchgate.net Following the establishment of OTC's efficacy, further research led to the development of various ester derivatives to explore different physicochemical properties. Patents from this period describe a range of L-2-oxothiazolidine-4-carboxylic acid esters, including those with methyl, ethyl, propyl, and butyl groups, intended to stimulate the intracellular synthesis of glutathione. google.com Ethyl 2-oxothiazolidine-4-carboxylate (B1261001) emerged from this line of investigation as a derivative designed to act as a cysteine precursor. google.com

Role As a Sulfur Containing Heterocyclic Cysteine Prodrug

Ethyl 2-oxothiazolidine-4-carboxylate (B1261001) functions as a prodrug by providing a stable, transportable form of cysteine that can be delivered into the cell. The core mechanism of action is best understood through the extensive studies conducted on its parent compound, OTC. researchgate.net

The process involves several key steps:

Cellular Uptake: The compound is transported across the cell membrane. For the parent compound OTC, this has been shown to occur via transporters such as the sodium-coupled monocarboxylate transporter SLC5A8. arvojournals.org

Intracellular Conversion: Once inside the cell, the thiazolidine (B150603) ring of the molecule is cleaved by the ubiquitous intracellular enzyme 5-oxoprolinase. researchgate.net

Cysteine Release: This enzymatic action releases cysteine, making it directly available for intracellular metabolic pathways. researchgate.net

By delivering cysteine intracellularly, the compound bypasses the limitations of extracellular cysteine administration. The released cysteine becomes the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a tripeptide that plays a central role in protecting cells from damage caused by reactive oxygen species (ROS). mdpi.comnih.gov The ability of this class of compounds to augment intracellular GSH levels is the foundation of their use in research. researchgate.netnih.gov

Fundamental Academic Significance in Cellular Metabolism Studies

Established Synthetic Routes to Ethyl 2-oxothiazolidine-4-carboxylate

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily utilize either a condensation-cyclization approach starting from acyclic precursors or a derivatization of the naturally occurring amino acid, L-cysteine.

A common and foundational method for constructing the thiazolidinone core involves a two-step sequence starting with the Hantzsch-type condensation of Ethyl Bromoacetate and Thiourea (B124793).

The initial reaction is a cyclocondensation that forms Ethyl 2-iminothiazolidin-4-carboxylate hydrochloride. In this step, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide from ethyl bromoacetate, followed by an intramolecular cyclization. This intermediate is typically not isolated but is directly subjected to the next step.

The second step involves the hydrolysis of the 2-imino group to a 2-oxo (carbonyl) group. This transformation is effectively achieved by heating the intermediate in the presence of an aqueous acid, such as hydrochloric acid. The acid catalyzes the hydrolysis of the exocyclic imine, releasing ammonia (B1221849) and yielding the desired this compound.

Table 1: Synthesis via Ethyl Bromoacetate and Thiourea
StepStarting MaterialsReagents/ConditionsIntermediate/Product
1Ethyl Bromoacetate, ThioureaSolvent (e.g., Ethanol), HeatEthyl 2-iminothiazolidin-4-carboxylate
2Ethyl 2-iminothiazolidin-4-carboxylateAqueous Acid (e.g., HCl), HeatThis compound

An alternative and widely used synthetic strategy employs the chiral pool precursor L-cysteine. This route offers the advantage of producing enantiomerically pure L-Ethyl 2-oxothiazolidine-4-carboxylate.

The synthesis begins with the reaction of L-cysteine with a carbonylating agent to form the cyclic 2-oxothiazolidine ring. A common and effective method involves the use of a phosgene (B1210022) equivalent, such as phenyl chloroformate or carbonyldiimidazole, which reacts with the amino and thiol groups of L-cysteine to facilitate cyclization. nih.govresearchgate.net This reaction yields L-2-oxothiazolidine-4-carboxylic acid.

The subsequent step is the esterification of the carboxylic acid group. This can be accomplished through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, the ethyl ester can be formed by reacting the carboxylate salt with an ethyl halide.

Table 2: Synthesis from L-Cysteine
StepStarting MaterialReagents/ConditionsIntermediate/Product
1L-CysteineCarbonylating agent (e.g., Phenyl chloroformate), BaseL-2-oxothiazolidine-4-carboxylic acid
2L-2-oxothiazolidine-4-carboxylic acidEthanol, Acid catalyst (e.g., H₂SO₄), HeatL-Ethyl 2-oxothiazolidine-4-carboxylate

Efforts to improve the synthesis of 2-oxothiazolidine-4-carboxylic acid derivatives have focused on enhancing safety, yield, and purity. A significant improvement in the L-cysteine route involves replacing the highly toxic phosgene with safer carbonylating agents.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the ester, the secondary amine within the ring (as part of a urethane-like linkage), the thioether, and the carbonyl group.

The sulfur atom in the thiazolidine (B150603) ring is susceptible to oxidation. Treatment of the thiazolidinone ring with oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. organic-chemistry.org

The reaction typically proceeds under mild conditions. The oxidation to the sulfoxide introduces a new stereocenter at the sulfur atom, potentially leading to diastereomeric products. The sulfoxide product is characterized by a strong S=O stretching band in its infrared (IR) spectrum and a downfield shift of the adjacent methylene (B1212753) and methine protons in its nuclear magnetic resonance (NMR) spectrum. Further oxidation to the sulfone can be confirmed by the presence of symmetric and asymmetric SO₂ stretching bands in the IR spectrum.

Table 3: Oxidation of this compound
ReactantOxidizing AgentProductKey Characterization Features
This compound1 equivalent m-CPBAThis compound-1-oxide (Sulfoxide)IR: S=O stretch; NMR: Downfield shift of adjacent protons
This compound≥2 equivalents m-CPBAThis compound-1,1-dioxide (Sulfone)IR: Symmetric and asymmetric SO₂ stretches

The reduction of the 2-oxo group in the thiazolidinone ring is challenging due to its resonance stabilization, making it less reactive than a simple ketone. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which readily reduce ketones and aldehydes, are generally ineffective at reducing the 2-oxo (amide/urethane) carbonyl. youtube.comorganic-chemistry.org

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to effect reduction. However, the use of such potent reagents can lead to the cleavage of the thiazolidinone ring rather than a simple reduction of the carbonyl group. For related 4-thiazolidinone (B1220212) systems, LiAlH₄ has been reported to cleave the heterocyclic nucleus between the sulfur and the C-2 atom. Therefore, the reduction of this compound would likely yield ring-opened products rather than the corresponding 2-hydroxythiazolidine derivative. The specific products would depend on the exact reaction conditions and workup procedures.

Industrial-Scale Synthesis Considerations in Chemical Research

The transition from laboratory-scale synthesis to industrial production of this compound or its parent carboxylic acid involves addressing several critical factors to ensure efficiency, cost-effectiveness, safety, and scalability. Research into industrial-scale synthesis focuses on optimizing reaction conditions, minimizing waste, and simplifying purification processes.

One common synthetic route to the core 2-oxothiazolidine-4-carboxylic acid structure starts from L-cysteine. A patented process describes the reaction of L-cysteine hydrochloride with a chloroformate, such as methyl chloroformate or phenyl chloroformate, in the presence of a base. google.com This approach avoids the use of highly hazardous reagents like phosgene. nih.gov

Key considerations for industrial-scale synthesis include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as L-cysteine, are primary economic drivers. The reagents used should be inexpensive and readily available in bulk quantities.

Reaction Conditions: Optimization of parameters like temperature, pressure, and reaction time is crucial. Industrial processes favor mild reaction conditions to reduce energy consumption and minimize side-product formation. For instance, a patented method specifies controlling the initial reaction temperature at 0-10 °C, followed by a thermal reaction at 35-55 °C for 2-4 hours. google.com

Solvent Selection: Solvents are chosen based on their ability to dissolve reactants, facilitate the reaction, and allow for easy product separation. From an industrial perspective, factors like cost, toxicity, environmental impact, and ease of recovery and recycling are paramount. The process may involve a biphasic system (e.g., water and toluene) to aid in separation. google.com

Catalyst Efficiency: While some syntheses proceed without a catalyst, industrial processes often rely on them to increase reaction rates and improve selectivity. The choice of catalyst, its loading, lifetime, and ease of separation from the product stream are critical economic and environmental considerations.

Purification and Isolation: The development of a robust and scalable purification strategy is essential. Industrial methods prioritize crystallization over chromatographic techniques, which are generally not feasible for large quantities. The process often involves pH adjustments to facilitate precipitation, followed by filtration. google.com Recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or ethanol, is a common final step to achieve high purity (>99%). google.com

Waste Management: Minimizing waste is a key principle of green chemistry and a significant factor in reducing production costs. This involves choosing reactions with high atom economy, recycling solvents, and treating effluent streams to neutralize harmful byproducts.

Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with the chemicals and the process is mandatory. This includes managing the risks of handling corrosive materials like concentrated acids and bases and avoiding the generation of toxic gases. Using nitrogen to create an inert atmosphere in the reactor is a common safety measure to prevent unwanted side reactions. google.com

The table below outlines some of the key parameters considered in scaling up the synthesis of the 2-oxothiazolidine-4-carboxylic acid core structure.

ParameterIndustrial-Scale ConsiderationExample from a Patented Process google.com
Starting Material Cost-effective, readily available, high purityL-cysteine hydrochloride
Reagents Low cost, low toxicity, high efficiencyMethyl chloroformate, Sodium hydroxide
Solvent System Biphasic for easy separation, recyclableWater and Toluene
Temperature Control Precise control to minimize side reactions and ensure safetyInitial phase at 0-10 °C, reaction at 35-55 °C
Reaction Time Optimized for maximum conversion and throughput2-4 hours
Workup/Isolation Simple, scalable, avoids chromatographyPhase separation, pH adjustment with HCl to 2.0-3.0
Purification Crystallization for high purity and scalabilityVacuum concentration, filtration, and recrystallization from ethyl acetate
Process Safety Inert atmosphere, controlled additionsReactor purged with nitrogen

Intracellular Prodrug Activation Pathway

The efficacy of this compound as a glutathione replenishing agent is rooted in its ability to be efficiently transported into the cell and subsequently converted into L-cysteine. This intracellular activation circumvents the limitations associated with direct cysteine administration.

The transport of this compound across the plasma membrane is an active, carrier-mediated process. Research has identified the sodium-coupled monocarboxylate transporter 1 (SMCT1), encoded by the SLC5A8 gene, as the primary transporter responsible for the cellular uptake of this compound. nih.govarvojournals.org This transport is electrogenic and dependent on a sodium gradient, a characteristic feature of secondary active transport systems. nih.govnih.gov

Studies using Xenopus laevis oocytes heterologously expressing human SLC5A8 demonstrated that the transporter mediates Na+-dependent inward currents in the presence of this compound. nih.gov The transport process exhibits saturation kinetics, indicating a finite number of transporters on the cell surface. The affinity of the transporter for this compound is relatively high. Furthermore, the sodium-activation kinetics are sigmoidal, suggesting the involvement of two sodium ions in the activation and transport process. nih.gov The transport via SLC5A8 is obligatory for the compound to exert its protective effects against oxidative stress by augmenting glutathione production. nih.gov

Table 1: Kinetic Parameters of this compound Transport via SLC5A8
ParameterValueDescription
Michaelis-Menten Constant (Kt)104 ± 3 µMSubstrate concentration at which transport is half-maximal. nih.gov
Hill Coefficient (Na+)1.9 ± 0.1Indicates the cooperativity of sodium ion binding; a value near 2 suggests two Na+ ions are involved. nih.gov

Once inside the cell, this compound serves as a substrate for the intracellular enzyme 5-oxo-L-prolinase. jci.orgnih.gov This enzyme is a key component of the γ-glutamyl cycle, where its physiological role is to catalyze the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov

5-Oxo-L-prolinase recognizes this compound as an analog of its natural substrate, 5-oxoproline, due to structural similarities. nih.govnih.gov The enzyme catalyzes the hydrolysis of the thiazolidine ring, cleaving the cyclic structure to yield L-cysteine. nih.govnih.govresearchgate.net This enzymatic conversion is an efficient mechanism for releasing cysteine directly into the intracellular environment where it is required for glutathione synthesis. nih.govresearchgate.net

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218) in two consecutive ATP-dependent steps catalyzed by γ-glutamylcysteine synthetase (GCS) and glutathione synthetase (GS). nih.gov Under most physiological conditions, the intracellular availability of cysteine is the rate-limiting factor in the synthesis of GSH. nih.govnih.govnih.gov

By delivering cysteine intracellularly, this compound effectively bypasses this rate-limiting step. nih.govnih.gov The enzymatic release of cysteine from the prodrug increases the substrate pool for GCS, thereby driving the synthesis of γ-glutamylcysteine and, subsequently, glutathione. researchgate.netnih.gov This mechanism allows for a significant and rapid restoration of cellular glutathione levels, particularly in states of depletion. nih.govnih.gov

Regulation of Glutathione Homeostasis

The primary pharmacological effect of this compound is the modulation of intracellular glutathione levels, which plays a critical role in maintaining cellular redox balance and protecting against oxidative damage.

Administration of this compound leads to a demonstrable increase in the intracellular concentration of reduced glutathione (GSH). mdpi.comjci.org By providing a steady intracellular source of cysteine, the compound stimulates de novo GSH synthesis. nih.govnih.govdocumentsdelivered.com

Human studies have quantified this effect, showing significant increases in both cysteine and glutathione concentrations in lymphocytes following oral administration of the compound. nih.govjci.org For instance, one study reported that after ingestion of this compound, the intracellular concentration of cysteine and glutathione in lymphocytes rose significantly. nih.gov This enhancement of the GSH pool fortifies the cell's primary antioxidant defense system. nih.gov

Table 2: Effect of this compound on Intracellular Thiol Concentrations in Human Lymphocytes
Thiol CompoundBasal Concentration (nmol/mg protein)Peak Concentration after Administration (nmol/mg protein)Percentage Increase
Cysteine0.370.99~167% nih.govjci.org
Glutathione (GSH)8.715.6~79% nih.govjci.org

The cellular redox environment is critically determined by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.gov A high GSH/GSSG ratio is indicative of a healthy, reduced state, whereas a decrease in this ratio signifies a shift towards oxidative stress.

This compound positively influences this redox couple by increasing the pool of GSH. nih.gov Studies in skeletal muscle have shown that incubation with the compound not only increased GSH content but also lowered the levels of GSSG. nih.govnih.gov This shift in the GSH/GSSG ratio towards a more reduced state enhances the cell's capacity to neutralize reactive oxygen species (ROS) and maintain protein sulfhydryl groups in their reduced, functional state. nih.gov By bolstering the GSH pool, the compound helps to preserve the cellular redox potential, which is vital for a multitude of cellular processes, including signal transduction, enzyme activity, and protection against apoptosis. mdpi.commdpi.com

Interplay with Glutathione Peroxidase and Glutathione Reductase Activities

L-2-oxothiazolidine-4-carboxylate (OTC) primarily exerts its antioxidant effects by providing cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH). mdpi.comnih.gov This increase in the cellular GSH pool subsequently influences the activity of key antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione reductase (GR). The cardiac glutathione/glutathione peroxidase system is central to the neutralization of reactive oxygen species (ROS). mdpi.com

In a rat model of isoproterenol-induced myocardial infarction, a significant decrease in the activities of both GPx and GR was observed in the myocardium of untreated rats. mdpi.com This reduction was suggested to be a consequence of the increased utilization of GSH to combat lipid peroxides and ROS, leading to decreased availability of the reduced glutathione necessary for the function of these enzymes. mdpi.com Similarly, in a murine model of asthma, allergen exposure was shown to affect the activity of glutathione peroxidase in lung tissue. psu.edu Studies have evaluated the effects of OTC on these enzymes in various models of oxidative stress.

Experimental ModelCell/Tissue TypeObserved Effect on GPx/GRReference
Isoproterenol-Induced Myocardial Infarction (Rats)Heart TissueThe study noted decreased GPx and GR activity with isoproterenol, suggesting this was due to reduced GSH levels. The direct effect of OTC on restoring GPx/GR was not explicitly detailed, though OTC did increase other antioxidant enzymes like SOD and CAT. mdpi.com
Allergen-Induced Asthma (Mice)Lung HomogenateThe effects of OTC on the antioxidant defense system, including glutathione peroxidase, were investigated to understand its protective mechanisms in allergic airway inflammation. psu.edu

Modulation of Cellular Signaling Pathways

Impact on Reactive Oxygen Species (ROS) Metabolism

A primary mechanism of L-2-oxothiazolidine-4-carboxylate is its ability to mitigate cellular damage by modulating the metabolism of reactive oxygen species (ROS). By boosting intracellular GSH levels, OTC enhances the cell's capacity to neutralize cytotoxic ROS. mdpi.comnih.gov Excessive ROS production is a key pathological feature in a range of conditions, from inflammation to myocardial injury. mdpi.comnih.gov

In models of allergic airway disease, long-term exposure to an allergen like ovalbumin leads to increased ROS production, contributing to airway remodeling. nih.gov The administration of OTC was found to reduce these features, indicating its role in controlling ROS-mediated pathology. nih.gov Similarly, in a model of myocardial infarction induced by isoproterenol, the cardiotoxic effects are strongly associated with the generation of ROS in cardiomyocytes; OTC treatment was shown to inhibit this oxidative damage. mdpi.com Further studies on human peritoneal mesothelial cells showed that glucose degradation products, which are relevant in the context of peritoneal dialysis, induce increased free radical generation, and OTC was investigated for its ability to reduce this cytotoxicity. nih.gov

Experimental ModelCell Type / ConditionEffect of OTC on ROSReference
Allergen-Induced Airway DiseaseMurine ModelReduced features of asthma associated with increased ROS production. nih.govnih.gov
Isoproterenol-Induced Myocardial InfarctionRat CardiomyocytesInhibited oxidative damage associated with cytotoxic ROS generation. mdpi.com
Glucose Degradation Product (GDP) ExposureHuman Peritoneal Mesothelial CellsReduced the cytotoxic effects of GDPs, which are known to increase free radical generation. nih.gov
Vascular CalcificationHuman Aortic Vascular Smooth Muscle CellsInhibited calcification, a process induced by oxidative stress. nih.govresearchgate.net

Regulation of Redox-Sensitive Transcription Factors (e.g., Nrf2, NF-κB)

L-2-oxothiazolidine-4-carboxylate modulates cellular responses to oxidative stress and inflammation by influencing key redox-sensitive transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov NF-κB is a major transcription factor that, when activated by oxidative stress, up-regulates numerous pro-inflammatory genes. nih.gov Nrf2 is a master regulator of the antioxidant response, initiating the transcription of hundreds of cytoprotective genes. nih.govmdpi.com

In a murine model of chronic asthma, repetitive allergen inhalation triggered the nuclear translocation of both NF-κB and Nrf2. nih.gov Treatment with OTC was found to inhibit this allergen-induced activation of both transcription factors. nih.govnih.gov The modulation of the NF-κB pathway is particularly significant, as its dependent responses are pivotal in the pathophysiological processes of airway remodeling. nih.gov In a separate model of acute myocardial infarction, OTC treatment reduced the activation of NF-κB that was related to the initial injury, resulting in a lower degree of inflammatory cell infiltration. mdpi.com This inhibition of the NF-κB signal transduction pathway is linked to decreased oxidative stress in the myocardium. mdpi.com

Transcription FactorExperimental ModelCellular ContextEffect of OTCReference
NF-κB Allergen-Induced Airway Disease (Mice)Lung TissueInhibited allergen-induced activation (nuclear translocation). nih.govnih.gov
NF-κB Isoproterenol-Induced Myocardial Infarction (Rats)Heart TissueReduced injury-related activation, decreasing inflammatory response. mdpi.com
Nrf2 Allergen-Induced Airway Disease (Mice)Lung TissueInhibited allergen-induced activation (nuclear translocation). nih.govnih.gov

Effects on Protein Thiol Oxidation and Redox Signaling

The balance between reduced and oxidized thiols, particularly within proteins and glutathione, is a critical aspect of cellular redox signaling. Fatiguing exercise, for instance, is known to promote the oxidation of intracellular thiols, with glutathione being a notable example. nih.govnih.gov Interventions that can reverse this thiol oxidation may inhibit fatigue. nih.govphysiology.org

Cellular Bioavailability and Metabolism in Specific Cell Types (in vitro studies)

L-2-oxothiazolidine-4-carboxylate functions as a prodrug of cysteine, facilitating its delivery into cells. nih.govjci.org Its cellular uptake and subsequent metabolism are key to its pharmacological activity. Transport of OTC across the plasma membrane has been shown to occur via the Na+-coupled monocarboxylate transporter SLC5A8 (also known as SMCT1). arvojournals.org

Once inside the cell, OTC is rapidly converted into L-cysteine by the ubiquitous intracellular enzyme 5-oxoprolinase. nih.govjci.org This enzymatic cleavage circumvents the feedback inhibition that can sometimes limit cysteine production from methionine. The cysteine that is generated becomes readily available for various metabolic processes, most importantly for the synthesis of glutathione (GSH), which is often limited by cysteine availability. nih.gov This metabolic pathway has been demonstrated in a variety of cell types. For example, studies have shown that OTC effectively raises intracellular cysteine and GSH concentrations in lymphocytes, retinal pigment epithelial (RPE) cells, and skeletal muscle fibers. nih.govnih.govpsu.edu This efficient uptake and conversion make OTC an effective agent for repleting and even increasing intracellular GSH stores above normal physiological concentrations. psu.edu

Cell TypeTransporter/EnzymeMetabolic OutcomeReference
Retinal Pigment Epithelium (RPE)SLC5A8 (SMCT1) Transporter; 5-oxoprolinaseOTC enters the cell and is cleaved to generate cysteine, boosting GSH biosynthesis. nih.govarvojournals.org
Lymphocytes5-oxoprolinaseOral administration led to increased intracellular concentrations of both cysteine and glutathione. jci.orgpsu.edu
Arteries and Veins5-oxoprolinaseIncreased intracellular cysteine availability leads to increased intracellular GSH levels. jci.org
Skeletal Muscle FibersNot specifiedIncubation with OTC modulated the muscle GSH pool. nih.govnih.gov

Investigational Applications in Pre Clinical Models

Research in Oxidative Stress Mitigation

The capacity of Ethyl 2-oxothiazolidine-4-carboxylate (B1261001) to bolster endogenous antioxidant systems has been explored in various cellular and animal models. Its primary mechanism involves increasing the intracellular availability of cysteine, which is the rate-limiting substrate for the synthesis of glutathione (B108866). nih.govresearchgate.net

In pre-clinical studies, treatment with Ethyl 2-oxothiazolidine-4-carboxylate has been shown to reduce the levels of key markers of oxidative damage. Malondialdehyde (MDA), a major product of lipid peroxidation, is frequently measured as an indicator of oxidative stress. nih.gov In a rat model of isoproterenol-induced myocardial infarction, a condition associated with significant oxidative stress, the administration of the beta-adrenergic agonist led to a significant increase in cardiac MDA levels. nih.gov Treatment with this compound resulted in a notable reduction in these elevated MDA levels, suggesting a protective effect against lipid peroxidation in cardiac tissue. nih.govmfd.org.mk While MDA is a commonly cited marker, the effect of this compound on other aldehydes like 4-Hydroxynonenal (B163490) (4-HNE) is a related area of interest in oxidative stress research. nih.govnih.gov

Table 1: Effect of this compound on Cardiac Malondialdehyde (MDA) Levels in a Rat Model of Myocardial Infarction

Experimental GroupRelative MDA Level (% of Control)Reference
Control100% nih.gov
Isoproterenol (ISO)-Induced MISignificantly Increased nih.gov
ISO + this compoundSignificantly Decreased vs. ISO Group nih.gov

The protective effects of this compound extend to bolstering the activity of the body's own antioxidant enzymes. Superoxide (B77818) dismutase (SOD) and catalase (CAT) are crucial enzymes that neutralize harmful reactive oxygen species (ROS). duke.edu In a rat model of myocardial infarction induced by isoproterenol, the activities of both SOD and CAT in heart tissue were significantly reduced. nih.govmdpi.com Pre-treatment with this compound was found to counteract this effect, leading to increased activities of both superoxide dismutase and catalase compared to the untreated myocardial infarction group. nih.govnih.gov This enhancement of enzymatic defenses helps cells to more effectively cope with the surge of ROS associated with tissue injury. nih.gov Thiazolidine-4-carboxylic acid derivatives, in general, have been shown to interact with and enhance the activity of catalase. rsc.orgresearchgate.net

A primary mechanism of this compound is its ability to directly support the glutathione system. Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox balance. Oxidative stress leads to the depletion of GSH and an increase in GSSG. Studies on isolated diaphragm muscle fibers demonstrated that fatiguing exercise promotes the oxidation of glutathione. physiology.orgnih.gov Incubation with this compound was shown to reverse this effect, increasing the levels of reduced glutathione and decreasing oxidized glutathione. physiology.orgnih.govnih.gov By providing the necessary precursor, cysteine, the compound effectively helps to regenerate the pool of active, reduced glutathione, thereby restoring a critical component of the cell's antioxidant capacity. mfd.org.mkphysiology.org

Cardioprotective Research in Animal Models

The antioxidant and anti-inflammatory properties of this compound have made it a compound of interest in pre-clinical models of heart disease, particularly those involving ischemia and myocardial injury. nih.govjci.org

Myocardial infarction, often modeled in rats using high doses of isoproterenol, involves a complex interplay of oxidative stress and inflammation. mfd.org.mk The excessive production of reactive oxygen species in cardiomyocytes contributes to cellular damage and necrosis. nih.govmdpi.com This oxidative environment also activates pro-inflammatory pathways, such as the transcription factor NF-κB, leading to the infiltration of inflammatory cells into the damaged heart tissue. nih.gov

In these models, treatment with this compound has demonstrated significant cardioprotective effects. nih.gov Studies have shown that the compound reduces lipid peroxidation in the heart and suppresses the activation of NF-κB. nih.gov Consequently, animals treated with the compound exhibited lower degrees of inflammatory cell infiltration and necrosis in the cardiac tissue compared to untreated controls with induced myocardial infarction. nih.govnih.gov These findings suggest that by mitigating the initial oxidative burst, the compound can interrupt the subsequent inflammatory cascade that exacerbates myocardial injury. nih.govnih.govnih.gov

The heart's ability to withstand ischemic events, such as those that occur during a heart attack, is heavily dependent on its endogenous antioxidant defenses. researchgate.netmdpi.com The glutathione system is considered a primary and highly active defense mechanism in myocardial tissue. mfd.org.mk Depletion of these antioxidant systems, particularly glutathione, makes the heart muscle significantly more vulnerable to the damage that occurs during ischemia and subsequent reperfusion. researchgate.net

This compound has been investigated for its ability to bolster these defenses. By enhancing the levels of myocardial glutathione, the compound helps maintain the heart's capacity to neutralize the reactive oxygen species generated at an accelerated rate in post-ischemic tissue. mfd.org.mkresearchgate.net In models of isoproterenol-induced myocardial injury, treatment with the compound led to increased activity of key antioxidant enzymes like superoxide dismutase and catalase. nih.gov This enhancement of the cardiac antioxidant shield is believed to be a primary mechanism behind its observed cardioprotective effects in pre-clinical ischemia models. nih.govnih.gov

Table 2: Impact on Cardiac Antioxidant Enzyme Activity in an Isoproterenol (ISO)-Induced Myocardial Injury Model

EnzymeISO-Induced Injury Group (Relative to Control)ISO + this compound Group (Relative to ISO Group)Reference
Superoxide Dismutase (SOD)DecreasedIncreased nih.gov
Catalase (CAT)DecreasedIncreased nih.gov

Hepatoprotective Research in Animal Models

Studies in animal models have demonstrated the potential of this compound in protecting the liver from various forms of injury, primarily through its antioxidant properties and its ability to modulate inflammatory and fibrotic pathways.

This compound has shown significant promise in mitigating liver damage caused by drugs, such as acetaminophen (B1664979) (APAP). In mouse models of APAP-induced hepatotoxicity, administration of the compound has been found to exert protective effects through anti-oxidative and anti-apoptotic mechanisms. curehunter.commdpi.com As a prodrug of L-cysteine, it effectively replenishes intracellular glutathione (GSH), a critical antioxidant. curehunter.com

Research has shown that treatment with this compound leads to the recovery of hepatic GSH and glutathione peroxidase (GSH-px) levels. curehunter.com This restoration of the antioxidant defense system helps to counteract the oxidative stress induced by the drug toxicant. Consequently, there is a notable decrease in markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), as well as a reduction in nitrotyrosine formation in the liver tissue. curehunter.commdpi.com

ModelKey FindingsMechanism
Acetaminophen-Induced Hepatotoxicity in Mice- Recovery of hepatic Glutathione (GSH) and Glutathione Peroxidase (GSH-px) levels.
  • Decreased Malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and nitrotyrosine formation.
  • - Replenishment of intracellular GSH.
  • Anti-oxidative and anti-apoptotic effects.
  • The hepatoprotective effects of this compound extend to the reduction of key markers of liver injury. In animal models of drug-induced hepatotoxicity, treatment with the compound has been shown to significantly lower the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in a dose-dependent manner. curehunter.commdpi.com Furthermore, histological examination of liver tissue revealed a decrease in centrilobular necrosis. curehunter.com

    In addition to its effects on acute liver injury, this compound has demonstrated anti-fibrotic properties in chronic liver injury models. In a rat model of thioacetamide (B46855) (TAA)-induced hepatic fibrosis, the compound improved liver function and significantly ameliorated the fibrotic process. nih.govnih.govnih.gov This was evidenced by the reduced expression of key pro-fibrotic markers, including α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and collagen α1 mRNA. nih.govnih.gov The proposed mechanism for this anti-fibrotic action involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which helps to restore the cellular antioxidant defense system. nih.govnih.gov

    ModelKey FindingsMechanism
    Acetaminophen-Induced Hepatotoxicity in Mice- Reduced serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
  • Decreased centrilobular necrosis.
  • - Direct hepatocyte protection.
    Thioacetamide-Induced Hepatic Fibrosis in Rats- Ameliorated liver fibrosis.
  • Decreased expression of α-smooth muscle actin (α-SMA), Transforming Growth Factor-β1 (TGF-β1), and collagen α1 mRNA.
  • - Upregulation of Nrf2 and Heme Oxygenase-1 (HO-1).

    Studies on Skeletal Muscle Function and Fatigue

    Research has also explored the influence of this compound on skeletal muscle physiology, with a particular focus on its ability to modulate the muscle's antioxidant capacity and its subsequent impact on muscle fatigue and contractile function.

    As a donor of reduced cysteine, this compound plays a role in supporting the synthesis of glutathione. researchgate.netnih.govnih.gov In studies using isolated diaphragm fiber bundles from mice, incubation with the compound resulted in an increase in the content of reduced glutathione (GSH) and a decrease in total oxidized glutathione. researchgate.netnih.govnih.gov This modulation of the muscle's glutathione pool is believed to be a key factor in its effects on muscle contractility and its ability to resist fatigue. researchgate.netnih.govnih.gov

    In isolated mouse diaphragm muscle preparations, this compound has been shown to inhibit the functional signs of fatigue. researchgate.netnih.govnih.gov Treatment with the compound slowed the rate of force decline during repetitive electrical stimulation. researchgate.netnih.govnih.gov The primary proposed mechanism for this anti-fatigue effect is the enhancement of the intramyocyte GSH pool, which promotes a more reduced intracellular environment. researchgate.net However, the protective effect against fatigue does not appear to be solely dependent on the glutathione redox state, suggesting that other, more complex mechanisms involving thiol-based pathways, such as the thioredoxin and glutaredoxin systems, may also be involved. researchgate.net

    ModelKey FindingsProposed Mechanism
    Isolated Mouse Diaphragm Fiber Bundles- Increased reduced glutathione (GSH) content.
  • Decreased total oxidized glutathione.
  • Slowed decline in force during repetitive stimulation.
  • - Enhancement of the intramyocyte GSH pool.
  • Potential involvement of other thiol-based pathways (thioredoxin, glutaredoxin).
  • Cancer Research in Cell Lines and Animal Xenograft Models

    The role of this compound in oncology research has been investigated, not as a direct cytotoxic agent, but as a modulator of the tumor microenvironment to enhance the efficacy of conventional chemotherapy.

    The compound has been observed to have a paradoxical effect on glutathione levels in tumor cells compared to normal tissues. While it tends to increase GSH levels in healthy tissues, it has been shown to paradoxically decrease GSH concentrations within tumors. curehunter.comresearchgate.net This selective depletion of the tumor's primary antioxidant defense makes the cancer cells more vulnerable to the cytotoxic effects of certain anticancer drugs.

    Tumor ModelTherapeutic CombinationKey Findings
    Rat Mammary TumorsMelphalan (B128)Sensitized tumors to melphalan by decreasing intracellular GSH. curehunter.com
    Mouse B16 Melanoma (Liver Metastases)Biochemotherapy (with Interleukin-2)Reversed tumor growth-promoting effect of IL-2 and improved therapeutic efficacy. curehunter.com
    Mouse B16 MelanomaCyclophosphamideInvestigated as a combination therapy. curehunter.com

    Modulation of Tumor Cell Glutathione Levels and Chemosensitivity

    Research has explored the potential of modulating glutathione levels in cancer cells to enhance the efficacy of chemotherapy. In a study comparing a human lung adenocarcinoma cell line (A59) with a normal human lung fibroblast line (CCL-210), it was found that the tumor cells had significantly higher baseline GSH levels. google.com Treatment with oxothiazolidine-4-carboxylate (OTZ) did not affect the GSH levels in the tumor cell line. google.com However, this differential modulation of GSH levels between normal and tumor cells suggests a potential strategy to enhance the therapeutic index of certain chemotherapy drugs. By selectively protecting normal cells without affecting the chemosensitivity of tumor cells, a therapeutic gain might be achieved for specific chemotherapeutic agents. google.com

    Pre-treatment of the normal lung fibroblast cell line with OTZ elevated their GSH levels and provided protection against melphalan, cisplatin, and bleomycin. google.com In contrast, the same pre-treatment offered no protection to the lung adenocarcinoma cells against these chemotherapeutic agents. google.com These findings underscore the potential for selective modulation of GSH to improve the tolerance of normal tissues to chemotherapy.

    Effects on Cell Proliferation and Apoptosis Induction

    The impact of L-2-oxothiazolidine-4-carboxylic acid (OTC) on apoptosis has been investigated in various cell types. In a study on vascular smooth muscle cells, treatment with OTC was associated with reduced apoptosis in calcifying conditions. nih.gov This effect was linked to the maintenance of glutathione synthesis, which in turn may prevent the cells from undergoing apoptosis and adopting an osteoblast-like phenotype. nih.gov

    Further research has demonstrated that OTC administration can mitigate cisplatin-induced apoptosis in renal tissue. hilarispublisher.com This protective effect is attributed to a significant reduction in cisplatin-induced reactive oxygen species (ROS) production and a decrease in caspase 3 activity, a key enzyme in the apoptotic cascade. hilarispublisher.com

    Selective Effects on Normal versus Tumor Tissue Glutathione Content

    A key area of investigation has been the differential effect of oxothiazolidine carboxylate (OTZ) on glutathione levels in normal versus tumor tissues. In a study involving radiated tumor-bearing rats, oral administration of OTZ selectively increased reduced glutathione (GSH) levels in normal tissues like the jejunum and colon, but not in the tumor tissue. google.com This selective repletion of GSH in normal host tissues suggests a potential role for OTZ in protecting against toxicities associated with oxidative injury, such as those induced by radiation therapy. google.com

    This selective effect was further elucidated in a comparative study between a human lung adenocarcinoma cell line and a normal human lung fibroblast line. google.com The normal fibroblast line responded to OTZ treatment with an increase in GSH levels to 140-170% of control, while the tumor cell line showed no change in GSH levels. google.com This differential response highlights the potential of OTZ to selectively bolster the antioxidant defenses of normal cells.

    Table 1: Effect of Oral Oxothiazolidine Carboxylate (OTZ) on Glutathione (GSH) Levels in Fasting and Radiated Rat Tissues

    TissueTreatmentGSH Level (nmol/mg protein)P-value
    Fasting Model
    KidneyBuffer4.3 +/- 0.9< 0.01
    OTZ5.6 +/- 0.4
    JejunumBuffer12.1 +/- 1.1< 0.05
    OTZ13.8 +/- 1.3
    ColonBuffer5.3 +/- 0.6< 0.05
    OTZ6.7 +/- 1.2
    TumorBuffer10.6 +/- 1.4= 0.12
    OTZ8.9 +/- 2.4
    Radiated Model
    JejunumBuffer7.5 +/- 1.8< 0.05
    OTZ9.3 +/- 1.1
    ColonBuffer4.3 +/- 0.9< 0.05
    OTZ5.6 +/- 1.1
    TumorBuffer7.6 +/- 1.4= 0.34
    OTZ8.4 +/- 1.6

    Data adapted from a study on selective glutathione repletion in radiated tumor-bearing rats. google.com

    Research in Ocular Systems for Oxidative Damage

    The potential of L-2-oxothiazolidine-4-carboxylic acid (OTC) to mitigate oxidative and inflammatory damage in retinal pigment epithelial (RPE) cells has been a focus of ocular research. ulprospector.comnih.govnih.gov This is particularly relevant to the pathogenesis of age-related macular degeneration (AMD), where oxidative stress and inflammation play a central role. nih.govnih.gov

    Studies have shown that OTC has robust antioxidant and cell-protective effects in cultured human RPE cells. nih.govnih.gov It also exhibits anti-inflammatory properties by suppressing the expression and secretion of inflammatory markers like IL-6 and Ccl2 in RPE cells stimulated with TNF-α. ulprospector.comnih.gov In vivo experiments with a mouse model of AMD-like retinal complications demonstrated that OTC can prevent or slow the progression of retinal lesions. ulprospector.com These dual antioxidant and anti-inflammatory properties suggest that OTC could be a useful therapeutic agent for retinal diseases involving oxidative stress and inflammation. ulprospector.com

    Dermatological Research: Epidermal Renewal and Desquamation Mechanisms

    In the field of dermatology, derivatives of L-2-oxothiazolidine-4-carboxylic acid have been investigated for their ability to promote skin peeling and stimulate epidermal renewal. google.comgoogle.com This research is aimed at addressing skin conditions characterized by a thickened stratum corneum and abnormal desquamation. google.com

    The process of desquamation, or the shedding of the outermost layer of the skin, is dependent on the breakdown of corneodesmosomes, which are intercellular structures responsible for cohesion between corneocytes. A key protein in these structures is corneodesmosine. google.com L-2-oxothiazolidine-4-carboxylic acid and its derivatives have been shown to be capable of stimulating the degradation of corneodesmosine. google.com This action helps to promote the natural peeling of the skin and encourage epidermal renewal, which can be beneficial in combating intrinsic skin aging. google.comgoogle.com

    The degradation of corneodesmosomal proteins is carried out by proteases within the stratum corneum. researchgate.net The activity of these enzymes is crucial for the regulated shedding of corneocytes. researchgate.net By stimulating the degradation of corneodesmosine, L-2-oxothiazolidine-4-carboxylic acid derivatives effectively promote the activity of these proteases, leading to enhanced desquamation and epidermal turnover. google.com This makes them promising active agents for skin pathologies characterized by hyperkeratosis and abnormal scaling. google.com

    Investigations in Respiratory System Models and Lung Inflammation

    The parent compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, has been the subject of investigation in various pre-clinical models of respiratory inflammation due to its role as a glutathione precursor and its antioxidant properties. psu.edutubitak.gov.tr Oxidative stress is recognized as a key feature in many inflammatory lung diseases, including asthma. psu.edu

    In a murine model of asthma induced by ovalbumin, the administration of OTC demonstrated a marked reduction in plasma extravasation and levels of vascular endothelial growth factor (VEGF) in the lungs. nih.gov Inflammation in asthmatic airways is often associated with increased vascular permeability and plasma leakage. nih.gov This study showed that OTC could modulate this vascular permeability by decreasing VEGF expression. nih.gov The mechanism appeared to involve the reduction of hypoxia-inducible factor-1alpha, a transcriptional activator for VEGF. nih.gov

    Further studies in animal asthma models have highlighted the impact of OTC on the lung's antioxidant defense system. psu.edutubitak.gov.tr In mice with induced asthma, a significant decrease in antioxidant capacity was observed. tubitak.gov.tr Treatment with OTC was found to counteract some of these changes. For instance, it mitigated the decrease in nonprotein sulfhydryl (NPSH) group content in lung tissue, helping to restore it to levels closer to the control group. psu.edu As a precursor to cysteine, OTC effectively increases plasma cysteine and subsequently glutathione concentrations, which is crucial for cellular antioxidant defense. psu.edutubitak.gov.tr Glutathione plays a protective role by scavenging reactive oxygen species (ROS), detoxifying harmful substances, and regenerating other antioxidants like vitamins C and E. psu.edutubitak.gov.tr

    Another study investigated the effects of OTC in a rat model of lung toxicity induced by chlorpyrifos (B1668852) (CPF). The findings indicated that OTC treatment could ameliorate CPF-induced lung toxicity, as evidenced by a significant decrease in the total lung weight of the treated group compared to the toxicity group. biointerfaceresearch.com The study also noted that OTC did not cause significant changes in the anti-inflammatory cytokine IL-10 on its own, but it helped to counteract the pathological changes induced by the toxin. biointerfaceresearch.com

    It is important to note that while pre-clinical studies showed promise, a clinical trial of L-2-oxothiazolidine-4-carboxylic acid in patients with acute respiratory distress syndrome (ARDS) was terminated prematurely. researchgate.netnih.gov The study found that the compound did not improve survival or reduce time on a ventilator and might have worsened outcomes, though the mortality rate in the treatment group was comparable to or lower than in similar trials. nih.gov

    Table 1: Summary of Pre-clinical Findings for L-2-oxothiazolidine-4-carboxylic acid in Respiratory Models

    Model System Key Findings Reference
    Murine Asthma Model (Ovalbumin-induced) Reduced plasma extravasation and VEGF levels. nih.gov nih.gov
    Murine Asthma Model (Ovalbumin-induced) Mitigated the decrease in nonprotein sulfhydryl (NPSH) groups in lung tissue. psu.edutubitak.gov.tr psu.edutubitak.gov.tr

    Exploration of Antimicrobial and Antifungal Activities of Derivatives

    The thiazolidine (B150603) ring system, the core structure of this compound, is a key feature in various derivatives that have been synthesized and evaluated for their antimicrobial and antifungal properties. researchgate.netrsc.org

    Research into 1,3-thiazolidin-4-one derivatives has shown that these compounds can exhibit mild to good bioactivity. researchgate.net In one study, a series of new derivatives were synthesized from carboxylic acid hydrazides and screened against a panel of 20 microorganisms. The results indicated a bacteriostatic or fungistatic effect, particularly against Gram-positive bacteria like Micrococcus luteus and yeasts of the Candida species, especially Candida albicans. researchgate.net

    Another area of investigation involves 2,4-thiazolidinedione (B21345) derivatives, which have been explored for their potential as antimicrobial agents. nih.gov Systematic studies of various 3- and 5-substituted thiazolidines have led to the development of novel topical antifungal drugs. nih.gov Some thiazolidinedione derivatives have been found to specifically inhibit the initiation of hyphal growth in C. albicans without affecting the yeast's viability or budding growth, which is a significant target for antifungal therapy. nih.gov

    Further synthetic work has produced 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives. researchgate.net These compounds were tested against several microorganisms, including the Gram-positive bacteria Bacillus subtilis and Bacillus pumilus, the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, and the fungus Candida utilis. researchgate.net Some of these synthesized compounds were found to possess antimicrobial activity against these tested strains. researchgate.net

    The development of thiazole (B1198619) derivatives continues to be a fertile area of research for new antimicrobial agents. rsc.orgmdpi.com The amphiphilic nature of some thiazole derivatives may facilitate their integration into the cell membranes of microbes, contributing to their antimicrobial action. mdpi.com Studies combining the 4-thiazolidinone (B1220212) moiety with other bioactive structures have yielded compounds with remarkable growth inhibition against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, with activity in some cases exceeding that of reference drugs. rsc.org

    More recent research has focused on cysteine derivatives, which include a series of thiazolidine-4-carboxylic acids. These compounds have demonstrated broad-spectrum fungicidal activities against various phytopathogenic fungi. mdpi.com For instance, certain derivatives exhibited higher antifungal activity against Cercospora arachidicola Hori and Alternaria solani than commercial fungicides. mdpi.com

    Table 2: Examples of Antimicrobial and Antifungal Activity of Thiazolidine Derivatives

    Derivative Class Target Organisms Observed Effect Reference
    1,3-Thiazolidin-4-ones Micrococcus luteus, Candida albicans Bacteriostatic and fungistatic activity. researchgate.net
    2,4-Thiazolidinediones Candida albicans Inhibition of hyphal growth initiation. nih.gov
    2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acids Bacillus subtilis, Escherichia coli, Candida utilis Antimicrobial activity. researchgate.net
    Thiazolidine-4-carboxylic acids Cercospora arachidicola Hori, Alternaria solani Potent fungicidal activity. mdpi.com

    Structure Activity Relationship Sar Studies of Ethyl 2 Oxothiazolidine 4 Carboxylate Derivatives

    Impact of Structural Modifications on Prodrug Efficacy

    Ethyl 2-oxothiazolidine-4-carboxylate (B1261001) and its parent acid, L-2-oxothiazolidine-4-carboxylic acid (OTC), are recognized as effective prodrugs for the intracellular delivery of L-cysteine. nih.govnih.govresearchgate.net This capability is crucial as direct administration of L-cysteine is often hampered by its instability and potential toxicity. The prodrug form masks the reactive thiol group of cysteine within the thiazolidine (B150603) ring, allowing for safe transport into cells. Once inside, cellular enzymes hydrolyze the ring, releasing L-cysteine, which is a vital precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.

    The efficacy of these derivatives as cysteine-delivering agents is intricately linked to their chemical structure. Modifications to the thiazolidine ring can significantly impact the rate of hydrolysis and, consequently, the release of cysteine. For instance, the nature of the substituent at the 2-position of the thiazolidine ring plays a pivotal role. The stability of the ring and its susceptibility to enzymatic or chemical cleavage can be modulated by the electronic and steric properties of this substituent.

    Esterification of the carboxylic acid at the 4-position, as seen in Ethyl 2-oxothiazolidine-4-carboxylate, is a common strategy to enhance the lipophilicity of the parent compound, which can improve its membrane permeability and cellular uptake. The choice of the ester group can influence the pharmacokinetic profile of the prodrug. While specific studies focusing solely on the variation of the alkyl chain of the ester in this compound are limited, the general principles of prodrug design suggest that bulkier or more complex ester groups could alter the rate of enzymatic hydrolysis by esterases, thereby fine-tuning the release of the active carboxylic acid form. mdpi.com

    Correlation between Chemical Structure and Biological Activity

    The therapeutic potential of this compound derivatives extends beyond their role as cysteine prodrugs. Modifications to the core structure have been shown to impart a range of biological activities, most notably antioxidant and anticancer effects.

    Antioxidant Activity

    The primary antioxidant effect of these compounds is indirect, stemming from their ability to replenish intracellular glutathione levels. mdpi.com By providing a steady supply of L-cysteine, these prodrugs bolster the cell's natural defense against oxidative stress. mdpi.comarvojournals.org However, direct antioxidant activities of the thiazolidine scaffold itself have also been investigated.

    Structure-activity relationship studies have indicated that the presence of the sulfur atom in the thiazolidine ring is crucial for the antioxidant properties. Furthermore, substitutions on the ring can modulate this activity. For instance, the introduction of phenolic moieties to the thiazolidine backbone can enhance direct radical scavenging capabilities. In a study of various thiazolidine-4-carboxylic acid derivatives, compounds bearing phenolic fragments demonstrated significant antioxidant potential, with the hydroxyl group contributing to the inhibition of free radicals. zu.ac.ae

    Below is a data table summarizing the antioxidant activity of representative thiazolidine-4-one derivatives, a closely related class of compounds, which highlights the influence of different substituents.

    Compound IDSubstituent on Phenyl RingAntioxidant Activity (DPPH Radical Scavenging, I%)
    1 4-NO₂91.63 ± 0.77
    2 4-OHHigh
    3 UnsubstitutedModerate

    This table is illustrative and based on findings for 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid ethyl esters. The data indicates that electron-withdrawing groups like NO₂ and electron-donating groups like OH at the para position of the phenyl ring significantly enhance antioxidant activity compared to the unsubstituted analogue. researchgate.net

    Anticancer Activity

    The anticancer potential of thiazolidine derivatives has been a major focus of research. Several studies have explored the SAR of 2-arylthiazolidine-4-carboxylic acid amides, which share the same core scaffold as this compound. These investigations have revealed key structural features that contribute to cytotoxicity against various cancer cell lines. nih.govacs.org

    Key SAR findings for the anticancer activity of 2-arylthiazolidine-4-carboxylic acid derivatives include:

    The nature of the substituent on the aryl ring at the 2-position: The presence and position of substituents on the phenyl ring significantly influence anticancer potency. For example, in a series of 2-arylthiazolidine-4-carboxylic acid amides, a 4-acetamidophenyl group at the 2-position was found to be favorable for activity against melanoma and prostate cancer cells. nih.gov

    The side chain at the 4-position: Modification of the carboxylic acid group into amides with long alkyl chains has been shown to enhance cytotoxic activity. This is likely due to increased lipophilicity, which facilitates passage through cell membranes. nih.gov

    The following interactive data table presents the growth inhibition (GI₅₀) values for selected 2-arylthiazolidine-4-carboxylic acid amide derivatives against different cancer cell lines, illustrating the impact of structural modifications.

    Compound ID2-Aryl Substituent4-Carboxamide Side ChainMelanoma (A375) GI₅₀ (µM)Prostate Cancer (PC-3) GI₅₀ (µM)
    1a PhenylOctadecylamide>1001.8
    1b 4-AcetamidophenylHexadecylamide2.53.6
    3ad 4-ChlorophenylHexadecylamide2.11.5
    3id 4-NitrophenylHexadecylamide1.52.2

    This table is based on data for 2-arylthiazolidine-4-carboxylic acid amides and demonstrates that substitutions on the phenyl ring and the presence of a long-chain amide at the 4-position are critical for anticancer activity. nih.gov

    Stereochemical Influences on Biochemical Interactions

    The thiazolidine ring of this compound contains at least one chiral center at the C4 position, inherited from the L-cysteine precursor. The condensation reaction with an aldehyde to form the thiazolidine ring can introduce a second chiral center at the C2 position, leading to the formation of diastereomers (cis and trans isomers). nanobioletters.com The stereochemistry of these molecules is a critical determinant of their biological activity, as biochemical interactions with enzymes and receptors are often highly stereospecific.

    One study on the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid noted the formation of a mixture of diastereomers (trans-(2S,4R) and cis-(2R,4R)). The ratio of these isomers was found to be dependent on the solvent used during the reaction, with DMSO favoring the trans isomer and CDCl₃ favoring the cis isomer. nanobioletters.com While this study did not go on to separate and biologically evaluate the individual isomers, it highlights the importance of controlling and characterizing the stereochemistry of these compounds.

    The absolute configuration of the chiral centers can also have a profound impact on the interaction with biological targets. The natural (4R) configuration, derived from L-cysteine, is often essential for recognition by cellular transporters and enzymes.

    Comparison with Analogues Lacking Key Structural Features

    The presence of the sulfur atom in the thiazolidine ring is a defining feature of this compound and is believed to be a key contributor to its biological activities. To understand the specific role of the sulfur atom, it is informative to compare the properties of thiazolidine derivatives with their analogues where the sulfur atom is replaced by another heteroatom, such as oxygen (to form an oxazolidine) or a methylene (B1212753) group (to form a proline derivative).

    Thiazolidine is considered a sulfur analogue of oxazolidine (B1195125). bohrium.com While direct comparative studies of the biological activities of this compound and its corresponding oxazolidine analogue are not extensively documented in the readily available literature, some general principles can be inferred. The sulfur atom is larger and more polarizable than the oxygen atom, which can lead to differences in bond angles, ring conformation, and electronic properties. These differences can, in turn, affect the binding affinity of the molecule to its biological targets.

    Furthermore, the nature of the heteroatom can influence the stability of the ring and its susceptibility to cleavage. The differing electronegativity and bond energies of C-S versus C-O bonds would likely result in different rates of hydrolysis for thiazolidine and oxazolidine prodrugs, thereby affecting their cysteine-releasing profiles.

    Analytical Methodologies for Research and Quantification

    Chromatographic Techniques for Separation and Quantification

    Chromatography is the cornerstone for the analysis of Ethyl 2-oxothiazolidine-4-carboxylate (B1261001), providing the necessary separation from complex matrix components before quantification.

    Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of normal-phase liquid chromatography that is exceptionally well-suited for the separation and retention of polar and hydrophilic compounds like Ethyl 2-oxothiazolidine-4-carboxylate and its parent acid, 2-oxothiazolidine-4-carboxylic acid (OTZ). wikipedia.orgnih.govsigmaaldrich.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com The retention mechanism primarily involves the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.comfuture4200.com

    HILIC is particularly advantageous for analyzing samples from biological matrices because it offers enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS), as the high organic content of the mobile phase facilitates efficient spray formation and ionization. chromatographyonline.com Research on the related compound OTZ has demonstrated the successful development and validation of HILIC methods for its quantification in simulated aqueous humour. researchgate.net

    A typical HILIC method for a related thiazolidine (B150603) compound might involve the following parameters:

    ParameterCondition
    Column Waters Atlantis HILIC Silica (4.6 x 150 mm, 3 µm)
    Mobile Phase Acetonitrile and Water with Ammonium Acetate (B1210297) buffer
    Elution Gradient elution, starting with high organic content
    Flow Rate 1.0 mL/min
    Detection UV or Mass Spectrometry (MS)

    This table is illustrative, based on typical HILIC methods for polar analytes.

    Beyond HILIC, other advanced chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), are pivotal for the sensitive and selective analysis of thiazolidine derivatives. nih.govresearchgate.net This combination leverages the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for precise quantification even at very low concentrations in complex biological fluids like plasma. nih.govresearchgate.net

    Methods have been developed for various thiazolidine compounds, often involving reversed-phase columns (e.g., C18) for separation. scielo.br Sample preparation typically includes a protein precipitation step, for instance, using acetonitrile, followed by ultrafiltration before injection into the chromatographic system. nih.govresearchgate.net One study noted that a thiazolidine ethyl ester derivative proved to be unstable on an HPLC column, highlighting the need for careful method development and stability testing for this class of compounds. nih.gov

    Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique. For analysis by GC-MS, non-volatile compounds like thiazolidine-4-carboxylates require a derivatization step to increase their volatility. A common approach involves derivatization with ethyl chloroformate, which allows for excellent chromatographic properties and sensitive detection. nih.govnih.gov

    Table 6.1.2: Examples of Advanced Chromatographic Methods for Thiazolidine Derivatives

    Technique Compound Type Sample Preparation Typical Column Detection Key Findings
    HPLC-MS/MS Thiazolidine-4-carboxylic acid derivatives Protein precipitation with acetonitrile, ultrafiltration nih.govresearchgate.net X-Bridge Glycan BEH Amide nih.govresearchgate.net ESI-MS/MS High sensitivity and selectivity in human plasma; LOQ of 0.25 µmol/L achieved. nih.govresearchgate.net
    LC-UV Thiazolidinone derivatives Protein precipitation scielo.br C18 reversed-phase scielo.br UV (385 nm) scielo.br Linear range of 62.5 to 4000 ng/mL in rat plasma. scielo.br

    | GC-MS | Thiazolidine-4-carboxylates | Derivatization with ethyl chloroformate, liquid-liquid extraction nih.gov | Capillary GC column | Electron Impact (EI)-MS | MDL of 1.0 µg/L for TZCA in human urine. nih.gov |

    Spectrophotometric and Spectrofluorometric Assays for Metabolites

    Spectrophotometric assays provide a simpler and more accessible alternative to chromatographic methods for quantifying specific metabolites, although they may lack the same degree of selectivity. These methods rely on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the analyte.

    While specific spectrophotometric assays for the metabolites of this compound are not widely documented, methods have been developed for structurally related compounds. For instance, a sensitive spectrophotometric method was established for 2-aminothiazoline-4-carboxylic acid (ATCA), a metabolite of cyanide that involves a cysteine-derived thiazolidine ring. The method involves the ring-opening of the thiazolidine in the presence of a mercury compound, followed by a reaction with dithizone to produce a product that can be analyzed spectrophotometrically at 625 nm. This assay demonstrated linearity and sensitivity, proving useful for quantifying the metabolite in aqueous media.

    The development of such an assay for a metabolite of this compound would require identifying a unique chemical reaction that the metabolite undergoes to produce a chromophore, allowing for its quantification. No specific spectrofluorometric assays have been reported for this compound or its direct metabolites.

    Radiotracer Studies for Metabolic Fate and Precursor Mobilization

    Radiotracer studies are a powerful tool for elucidating the metabolic fate of a compound and tracking the mobilization of its precursors into downstream metabolic pathways. wikipedia.org This involves synthesizing the compound of interest with a radioactive isotope (e.g., Carbon-14, Sulfur-35) and monitoring the distribution of radioactivity in various tissues, fluids, and metabolic products over time. wikipedia.orgnih.gov

    For a cysteine prodrug like this compound, a key research question is its efficiency in delivering cysteine and subsequently boosting intracellular glutathione (B108866) (GSH) levels. An HPLC-based radiotracer method has been used to assess the ability of various cysteine prodrugs to support GSH synthesis. nih.gov In these studies, rat lenses were cultured in a medium containing a radiolabeled precursor, such as [14C]-glycine, along with the prodrug. nih.gov The amount of radioactivity incorporated into the newly synthesized GSH was then quantified using HPLC with a radioisotope detector. This approach allows for a direct measure of the prodrug's efficacy in enhancing the synthesis of this critical antioxidant. nih.gov

    Commonly used radioisotopes for tracing the fate of such a compound could include:

    ¹⁴C (Carbon-14): To label the carbon backbone of the molecule and trace its distribution and excretion.

    ³⁵S (Sulfur-35): To specifically label the sulfur atom derived from cysteine, allowing for direct tracking of the cysteine moiety after the thiazolidine ring is opened. wikipedia.org

    These studies provide invaluable information on the bioavailability, tissue distribution, and rate of metabolism of the compound, which is essential for a complete understanding of its pharmacological activity.

    Method Validation for Accuracy, Precision, and Selectivity in Research Samples

    The validation of any analytical method is critical to ensure that the data generated are reliable, reproducible, and accurate. nih.gov Validation is performed according to established guidelines from regulatory bodies like the Food and Drug Administration (FDA). scielo.brnih.gov The key parameters assessed during method validation include selectivity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). scielo.brnih.gov

    Selectivity/Specificity: This ensures that the analytical method can distinguish the analyte from other components in the sample matrix, such as endogenous compounds or other metabolites. scielo.br

    Linearity: The method must demonstrate a linear relationship between the analytical signal and the concentration of the analyte over a defined range. nih.gov

    Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and is expressed as percent recovery. nih.gov

    Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

    Table 6.4: Validation Parameters from Published Methods for Thiazolidine Compounds

    Parameter Method Matrix Result Reference
    Linearity (Range) HPLC-MS/MS Human Plasma 0.25 - 10 µmol/L nih.govresearchgate.net
    Linearity (R²) LC-UV Rat Plasma > 0.99 scielo.br
    Accuracy (Recovery) HPLC-MS/MS Ocular Tissues 85 - 110% nih.gov
    Accuracy (Recovery) GC-MS Human Urine 102 - 103% nih.gov
    Intra-day Precision (% RSD) HPLC-MS/MS Ocular Tissues < 5% nih.gov
    Inter-day Precision (% RSD) HPLC-MS/MS Ocular Tissues < 10% nih.gov
    LOQ HPLC-MS/MS Human Plasma 0.25 µmol/L nih.govresearchgate.net

    | LOD | GC-MS | Human Urine | 1.0 µg/L | nih.gov |

    Comparative Academic Studies with Other Thiol Modulating Compounds

    Comparison with N-Acetylcysteine (NAC) in Glutathione (B108866) Repletion

    N-acetylcysteine (NAC) is a widely studied and utilized cysteine precursor for glutathione synthesis. The comparative analysis of Ethyl 2-oxothiazolidine-4-carboxylate (B1261001) (also known as L-2-oxothiazolidine-4-carboxylate or OTC) and NAC reveals significant differences in their cellular uptake, metabolic pathways, and ultimate efficacy in modulating the intracellular thiol status.

    Differences in Cellular Uptake and Metabolic Pathways

    The primary distinction between OTC and NAC lies in their mechanisms of delivering cysteine to the intracellular environment. OTC is readily transported into cells where it is subsequently metabolized by the enzyme 5-oxoprolinase to generate cysteine. nih.gov This intracellular conversion is a key feature of its mechanism, ensuring that the cysteine payload is delivered directly to the site of glutathione synthesis.

    In contrast, NAC can be deacetylated to cysteine both intracellularly and in the extracellular space. nih.gov The extracellular deacetylation means that the availability of cysteine for cellular uptake is dependent on the activity of extracellular enzymes and the subsequent transport of cysteine into the cell. While NAC itself can be taken up by cells, this process is considered to be relatively slow. nih.gov

    Relative Efficacy in Increasing Tissue Cysteine and GSH Levels

    The differential metabolic pathways of OTC and NAC influence their relative effectiveness in augmenting tissue cysteine and glutathione levels, with outcomes often being tissue-dependent. Some studies suggest that OTC may be more effective than NAC in elevating tissue cysteine and GSH content in certain tissues. nih.gov For instance, in a study on human peritoneal mesothelial cells, both OTC and NAC augmented intracellular glutathione levels, with OTC exhibiting a milder but more stable effect compared to NAC. nih.gov

    However, in a comparative study using human umbilical vein endothelial cells (HUVEC), neither OTC nor NAC at concentrations up to 5 mM for 18 hours significantly increased intracellular GSH levels. nih.gov Only a minimal increase was observed with the highest concentration of NAC. nih.gov This highlights the variability in efficacy based on cell type and experimental conditions.

    Table 1: Comparative Efficacy of Thiol Compounds on Intracellular GSH and Cysteine Levels in HUVEC

    Compound (at 0.5 mM) Change in Intracellular GSH Change in Intracellular Cysteine
    Ethyl 2-oxothiazolidine-4-carboxylate (OTC) No significant change No significant change
    N-Acetylcysteine (NAC) No significant change Slight increase
    Glutathione ethyl ester (GSH-EE) No significant change No significant change
    N-acetylcysteine ethyl ester (NACET) Significant increase Significant increase

    Data derived from a study on human umbilical vein endothelial cells (HUVEC) after 18 hours of incubation. nih.gov

    Comparison with Glutathione Esters (e.g., GSH Monoethyl Ester)

    Glutathione esters, such as glutathione monoethyl ester (GSH-MEE), represent another strategy to increase intracellular GSH. The rationale behind this approach is that the esterification of the carboxyl groups of glutathione renders the molecule more lipophilic, thereby facilitating its transport across cell membranes. nih.gov Once inside the cell, intracellular esterases are expected to hydrolyze the ester, releasing free glutathione.

    In a direct comparative study in HUVEC, GSH-MEE, similar to OTC and NAC, did not significantly affect intracellular GSH levels at the tested concentrations. nih.gov This finding suggests that in this particular cell model, the potential advantage of increased lipophilicity of GSH-MEE did not translate into superior efficacy in elevating intracellular glutathione compared to the cysteine prodrugs under the experimental conditions used. nih.gov Oral administration of GSH-MEE to mice has been shown to increase cellular glutathione levels. nih.gov

    Comparative Analysis with N-Acetylcysteine Ethyl Ester (NACET) and Other Prodrugs

    N-acetylcysteine ethyl ester (NACET) is a more recent development in the field of cysteine prodrugs, designed to overcome the limitations of NAC's low lipophilicity and cellular permeability. mdpi.comresearchgate.net By esterifying the carboxyl group of NAC, NACET is rendered significantly more lipophilic, which dramatically enhances its ability to cross cell membranes. buynacet.comnih.gov

    The comparative study by Giustarini et al. (2018) demonstrated that NACET is markedly more efficient at increasing intracellular levels of GSH, cysteine, and γ-glutamylcysteine in HUVEC compared to OTC, NAC, and GSH-EE. nih.gov This superior efficacy is attributed to its rapid entry into cells, where it is then de-esterified to the more hydrophilic NAC. This "trapping" mechanism leads to a sustained intracellular release of cysteine for glutathione synthesis. nih.gov

    Interestingly, the study also revealed a "ceiling effect" for NACET, where the increase in GSH concentration peaked at a certain concentration (0.5 mM) and then declined at higher concentrations. nih.gov This was attributed to the NAC released from NACET acting as a competitive inhibitor of the enzyme glutamate-cysteine ligase, a key enzyme in glutathione synthesis. nih.gov

    Table 2: Overview of Cellular Uptake and Metabolic Fate of Thiol-Modulating Compounds

    Compound Primary Site of Action Metabolic Conversion Key Feature
    This compound (OTC) Intracellular 5-oxoprolinase to Cysteine Direct intracellular delivery of cysteine. nih.gov
    N-Acetylcysteine (NAC) Extracellular & Intracellular Deacetylation to Cysteine Can supply cysteine both inside and outside the cell. nih.gov
    Glutathione ethyl ester (GSH-EE) Intracellular Hydrolysis to Glutathione Aims to deliver intact glutathione into the cell. nih.gov
    N-acetylcysteine ethyl ester (NACET) Intracellular De-esterification to NAC, then deacetylation to Cysteine High lipophilicity leads to efficient cellular uptake and intracellular trapping. nih.gov

    Future Directions and Emerging Research Avenues

    Elucidating Complex Mechanisms Beyond Direct Glutathione (B108866) Effects

    While the replenishment of intracellular glutathione is a key mechanism of Ethyl 2-oxothiazolidine-4-carboxylate's biological activity, recent studies suggest its effects are not solely attributable to this pathway. The protection against skeletal muscle fatigue, for instance, is not a simple function of the glutathione redox state, pointing towards more intricate mechanisms of action. nih.gov Research suggests the involvement of other thiol-based antioxidant systems, such as the thioredoxin and glutaredoxin pathways, may play a significant role. nih.gov These systems are crucial in regulating cellular redox signaling and protecting against oxidative stress-induced damage.

    Furthermore, L-2-oxothiazolidine-4-carboxylate has been identified as a ligand for the G-protein coupled receptor GPR109A, which is known for its anti-inflammatory effects. arvojournals.orgnih.govnih.gov Intriguingly, the anti-inflammatory properties of OTC appear to extend beyond its interaction with this receptor, suggesting the engagement of multiple signaling pathways. arvojournals.orgnih.govnih.gov Future research will need to delve deeper into these non-GSH-mediated effects to fully understand the compound's therapeutic potential. This includes investigating its influence on transcription factors, such as NF-κB, which plays a pivotal role in the inflammatory response. mdpi.com

    Investigation of Post-Translational Modifications (e.g., Protein Thiol Oxidation)

    Oxidative stress leads to various post-translational modifications of proteins, altering their structure and function. A key area of investigation for Ethyl 2-oxothiazolidine-4-carboxylate (B1261001) is its ability to mitigate these modifications, particularly the oxidation of protein thiols. Research has shown that fatiguing exercise promotes the oxidation of intracellular thiols, and interventions that can reverse this process, such as the administration of L-2-oxothiazolidine-4-carboxylate, can inhibit fatigue. nih.govnih.gov By providing a ready source of cysteine, the compound helps maintain the reduced state of protein sulfhydryl groups, thereby preserving protein function. nih.gov

    Another critical post-translational modification is protein carbonylation, a marker of severe oxidative damage. researchgate.netmdpi.com While L-2-oxothiazolidine-4-carboxylate has been shown to be highly effective in boosting GSH synthesis, its impact on preventing protein carbonylation may be more context-dependent. nih.gov For instance, in a model of isoproterenol-induced myocardial infarction, OTC treatment did not inhibit the increase in advanced oxidation protein products (AOPP), a marker of protein oxidation. mdpi.com This highlights the need for further studies to delineate the specific conditions and cellular environments in which this compound and its parent compound can effectively prevent various types of oxidative protein damage.

    Optimization of Derivatization Strategies for Enhanced Bioactivity

    The core structure of thiazolidine-4-carboxylic acid presents a versatile scaffold for chemical modification to enhance its biological activity and target specificity. Researchers are actively exploring various derivatization strategies to create novel compounds with improved therapeutic profiles. These strategies often involve modifications at the 2 and 4 positions of the thiazolidine (B150603) ring.

    One approach involves the synthesis of 2,4-substituted thiazolidine derivatives to enhance specific inhibitory activities. For example, derivatives have been designed as tyrosinase inhibitors for applications in melanin (B1238610) biosynthesis-related disorders. Another avenue is the synthesis of thiazolidine-4-carboxylic acid derivatives with supra-molecular functionalities to improve their interaction with biological targets like proteins. google.com Such modifications can lead to favorable structural changes in enzymes, potentially enhancing their activity. google.com Furthermore, the synthesis of new analogs of thiazolidine-4-carboxylic acid has been explored for their potential in treating neurodegenerative diseases by targeting oxidative stress and neuroinflammation.

    A summary of derivatization strategies is presented in the table below:

    Derivatization Strategy Target Application Potential Enhancement
    Substitution at positions 2 and 4Tyrosinase inhibitionIncreased binding affinity and inhibitory potential
    Addition of supramolecular functionalitiesCellular protection from oxidative stressImproved protein binding and modulation of enzyme activity
    Synthesis of novel analogsNeurodegenerative diseasesEnhanced antioxidant and anti-inflammatory properties
    Chloroformate derivatizationAnalytical determinationImproved chromatographic properties for sensitive detection

    These examples underscore the vast potential of chemical derivatization to tailor the properties of this compound for a wide range of research and therapeutic applications.

    Development of Advanced Delivery Systems for Targeted Research Applications

    The efficacy of this compound in research applications can be significantly enhanced through the development of advanced delivery systems. These systems aim to improve the compound's bioavailability, target specificity, and controlled release. One promising approach is the use of nanoparticle-based carriers. For instance, chitosan (B1678972) nanoparticles have been successfully formulated for the ocular delivery of 2-oxothiazolidine-4-carboxylic acid, demonstrating the potential for targeted delivery to specific tissues.

    Liposomal delivery systems also offer a versatile platform for encapsulating both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating their transport across biological membranes. nih.govnih.govmdpi.commdpi.comresearchgate.net By modifying the surface of liposomes with specific ligands, it is possible to achieve targeted delivery to particular cell types or tissues, thereby increasing the local concentration of the compound and minimizing off-target effects. nih.govmdpi.com Polymeric nanoparticles represent another class of delivery systems that can be engineered to control the release kinetics of the encapsulated agent. nih.gov Future research in this area will likely focus on developing stimuli-responsive delivery systems that release this compound in response to specific physiological cues, such as changes in pH or redox state, which are often associated with pathological conditions.

    Computational and In Silico Approaches to Predict Activity and Interactions

    Computational and in silico methods are becoming indispensable tools in drug discovery and development, and they hold significant promise for accelerating research on this compound and its derivatives. Molecular docking studies, for example, can be used to predict the binding affinities and interaction patterns of these compounds with their biological targets, providing valuable insights into their mechanism of action. Such studies have been successfully employed for thiazolidine derivatives to evaluate their potential as tyrosinase inhibitors and antiglycating agents.

    Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. nih.govutm.myresearchgate.netresearchgate.netnih.gov By developing predictive QSAR models, researchers can screen virtual libraries of novel thiazolidine derivatives and prioritize those with the highest predicted bioactivity for synthesis and experimental testing. nih.govutm.mynih.gov Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the compound and its interactions with target proteins over time. nih.govplos.org These computational approaches, when used in conjunction with experimental studies, can significantly streamline the process of designing and optimizing new derivatives of this compound with enhanced therapeutic potential.

    Expanding Research into Novel Disease Models and Physiological Systems

    The foundational role of L-2-oxothiazolidine-4-carboxylate in replenishing glutathione and combating oxidative stress makes it a promising candidate for investigation in a wide array of disease models and physiological systems. researchgate.net Current research has already demonstrated its potential in diverse areas.

    Disease Model/Physiological System Observed Effects of L-2-oxothiazolidine-4-carboxylate (OTC) Reference
    Skeletal Muscle FatigueDelays fatigue and reverses glutathione oxidation. nih.govnih.gov
    Myocardial InfarctionProvides cardioprotective effects by enhancing antioxidant mechanisms and reducing inflammation. mdpi.com
    Age-Related Macular DegenerationExhibits dual antioxidant and anti-inflammatory properties in retinal pigment epithelial cells. arvojournals.orgnih.govnih.gov
    Vascular CalcificationInhibits vascular smooth muscle cell calcification by inducing glutathione synthesis. nih.gov
    NeurodegenerationThiazolidine-4-carboxylic acid derivatives show potential in reversing memory impairment by targeting oxidative stress and neuroinflammation. nih.govjelsciences.com

    Future research should aim to expand the application of this compound and its derivatives to other conditions where oxidative stress and inflammation are key pathological features. This includes metabolic syndrome, where these processes are central to its pathophysiology, and various other age-related and chronic diseases. mdpi.com Investigating the compound's efficacy in these novel contexts will be crucial for unlocking its full therapeutic potential.

    Q & A

    Q. What is the mechanism by which OTC enhances glutathione synthesis in mammalian cells?

    OTC serves as a cysteine prodrug, requiring transport into cells via the sodium-coupled monocarboxylate transporter SLC5A8 (SMCT1). Intracellular OTC is hydrolyzed by 5-oxo-L-prolinase to release cysteine, a rate-limiting precursor for glutathione synthesis. This mechanism was confirmed in retinal pigment epithelial (RPE) cells, where SLC5A8 knockout abolished OTC-induced glutathione elevation .

    Q. How is OTC transported across cellular membranes, and what experimental methods validate this?

    OTC transport via SLC5A8 is validated using Xenopus laevis oocytes expressing SLC5A8 cRNA. Electrophysiological assays measure substrate-induced currents under voltage-clamp conditions (−50 mV). Competition assays with [¹⁴C]-nicotinate (a known SLC5A8 substrate) and inhibition by ibuprofen (IC₅₀ = 50 µM) further confirm specificity .

    Q. What are the structural determinants of OTC that enable its interaction with SLC5A8?

    OTC shares structural similarity with pyroglutamate and nicotinate (monocarboxylates with cyclic backbones). The thiazolidine ring and carboxylate group are critical for binding, as shown by competitive inhibition of nicotinate uptake in wild-type RPE cells .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data on OTC’s efficacy in different cell types (e.g., RPE vs. neurons)?

    Neurons lack functional SLC5A8 expression, making OTC ineffective as a cysteine donor. In contrast, RPE cells rely on SLC5A8 for OTC uptake. Experimental validation involves:

    • Cell-specific transporter profiling : RT-PCR or immunoblotting for SLC5A7.
    • Comparative glutathione assays : Measure OTC-induced glutathione changes in SLC5A8⁺/⁻ cells .

    Q. What experimental designs are optimal for assessing OTC’s protective effects against oxidative stress?

    • Induction of oxidative stress : Treat cells (e.g., ARPE-19 or primary RPE) with H₂O₂ (100–500 µM, 4–6 hours).
    • Pre-treatment with OTC : Incubate cells with OTC (1–5 mM, 2 hours) prior to H₂O₂ exposure.
    • Outcome measures :
    • Cell viability via trypan blue exclusion or Annexin V-FITC apoptosis assays.
    • Intracellular glutathione quantified using GSH Glo™ luminescence .

    Q. How does the absence of SLC5A8 affect baseline glutathione homeostasis in cells?

    SLC5A8⁻/⁻ RPE cells exhibit lower basal glutathione levels compared to wild-type cells, suggesting SLC5A8 may indirectly regulate glutathione synthesis enzymes (e.g., γ-glutamylcysteine ligase) or cysteine availability. RNA-seq or enzymatic activity assays (e.g., β-glutamyltranspeptidase) can identify compensatory pathways .

    Q. What pharmacokinetic considerations are critical for in vivo OTC studies?

    • Dose-response : 70–100 mg/kg OTC in mice reduces urinary oxalate (via cysteine-dependent metabolic shifts) but requires frequent dosing (every 8 hours).
    • Inhibition of glutathione synthesis : Co-administration of buthionine sulfoximine (BSO) blocks γ-glutamylcysteine ligase, isolating OTC-specific effects .

    Q. How can researchers optimize OTC delivery in tissues with low SLC5A8 expression?

    • Transporter engineering : Overexpress SLC5A8 in target cells via viral vectors.
    • Prodrug modification : Synthesize OTC analogs with enhanced affinity for alternative transporters (e.g., MCT1) .

    Methodological Notes

    • Key assays : Electrophysiology (transport kinetics), GSH Glo™ (glutathione), Annexin V-FITC (apoptosis).
    • Critical controls : Include SLC5A8⁻/⁻ cells and ibuprofen-treated groups to confirm transporter dependence.
    • Data contradictions : Address cell-type specificity and baseline glutathione variability through rigorous profiling of transporter expression .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.